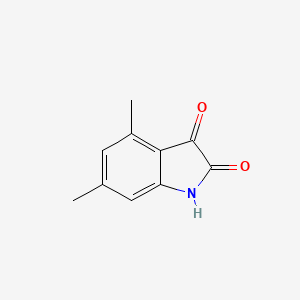

4,6-dimethyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOAYKZGNWFWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368399 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49820-06-6 | |

| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-dimethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dimethyl-1H-indole-2,3-dione, also known as 4,6-dimethylisatin, is a derivative of the versatile heterocyclic scaffold, isatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, spectral data, and established synthesis routes. Furthermore, it delves into its biological activities with a focus on its potential as an enzyme inhibitor and anticancer agent, supported by detailed experimental protocols for its synthesis, purification, and biological evaluation.

Core Properties of this compound

This compound is a crystalline solid, typically appearing as orange to red crystals.[1] Its core structure consists of an indole ring system with methyl groups substituted at positions 4 and 6, and carbonyl groups at positions 2 and 3.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2][3] |

| Melting Point | 244-248 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Orange to red crystalline solid | [1] |

| Solubility | Limited solubility in water (similar to isatin, ~1.9 g/L at 20°C). Good solubility in polar protic solvents like ethanol and methanol. | [1] |

| pKa | The NH proton has weak acidic character, with a pKa in the range of 10-11 for isatin derivatives. | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the key spectral data.

| Technique | Key Features and Peaks | Source(s) |

| ¹H NMR | The NH proton typically appears as a singlet in the range of 10.5-11.5 ppm. Aromatic protons are observed in the 6.5-7.8 ppm region. The methyl protons will appear as singlets in the aliphatic region. | [1] |

| ¹³C NMR | Carbonyl carbons (C2 and C3) are expected in the downfield region. Aromatic carbons will appear in the range of 110-150 ppm. Methyl carbons will be in the upfield region. | [4] |

| IR Spectroscopy | Characteristic C=O stretching vibrations for the ketone and amide carbonyls. N-H stretching vibration. | |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight. |

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for isatin synthesis, most notably the Sandmeyer and Stolle syntheses.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust and widely used method for preparing isatins from anilines.[5][6][7][8][9] The synthesis involves two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

This protocol is adapted from the general Sandmeyer synthesis for substituted isatins.[6][8]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,5-dimethylphenyl)acetamide

-

In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable solvent such as aqueous hydrochloric acid.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the mixture to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the isonitrosoacetanilide intermediate to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to this compound

-

Carefully add the dried 2-(hydroxyimino)-N-(3,5-dimethylphenyl)acetamide to pre-heated concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).

-

Stir the mixture until the cyclization is complete, as indicated by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry.

Stolle Isatin Synthesis

The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives.[10][11] It involves the reaction of an aniline with oxalyl chloride to form an intermediate, which is then cyclized using a Lewis acid catalyst.

Caption: Stolle synthesis of 4,6-dimethylisatin.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a product of high purity.[12][13] Column chromatography can also be employed for further purification if necessary.[14]

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

-

If the solution is colored, treat it with activated charcoal and filter while hot.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activities and Signaling Pathways

Isatin and its derivatives exhibit a broad range of biological activities, making them promising candidates for drug development.[15][16]

Enzyme Inhibition

One notable biological activity of this compound is its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. While one study indicated weak inhibitory activity for this compound, it highlights a potential avenue for further structural optimization to enhance its potency.[1]

This is a generalized protocol for an in vitro IDO1 enzyme inhibition assay.[17][18][19][20]

-

Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, and the test compound (this compound).

-

Assay Buffer: Potassium phosphate buffer (pH 6.5).

-

Procedure:

-

Pre-incubate the IDO1 enzyme with various concentrations of the test compound in the assay buffer.

-

Initiate the enzymatic reaction by adding L-tryptophan and the co-factors (ascorbic acid, methylene blue, catalase).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding trichloroacetic acid.

-

Heat the mixture to hydrolyze the product, N-formylkynurenine, to kynurenine.

-

Quantify the amount of kynurenine produced, typically by measuring its absorbance at 321 nm or by HPLC.

-

-

Data Analysis: Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the IDO1 enzyme activity.

Anticancer Activity and Signaling Pathways

Isatin derivatives have demonstrated significant anticancer properties against a variety of cancer cell lines.[16][21] Their mechanisms of action are often multi-faceted and involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Isatin-based compounds have been shown to interfere with several critical signaling pathways in cancer cells. These include:

-

Inhibition of Protein Kinases: Many isatin derivatives act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs), which are often dysregulated in cancer.[16]

-

Induction of Apoptosis: Isatin derivatives can induce programmed cell death (apoptosis) through the mitochondrial pathway, involving the activation of caspases.[16]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.

The following diagram illustrates the key signaling pathways targeted by isatin derivatives in cancer cells.

Caption: Anticancer signaling pathways of isatin derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Conclusion

This compound is a synthetically accessible isatin derivative with interesting biological potential. This technical guide has provided a detailed overview of its fundamental properties, synthesis, and biological activities. The information and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this and related isatin compounds. Further research is warranted to fully elucidate its mechanism of action and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. nmc.gov.in [nmc.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. physics.emu.edu.tr [physics.emu.edu.tr]

- 15. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 16. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dimethylisatin: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Significance of 4,6-Dimethylisatin

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Its versatile structure, featuring a fused aromatic ring and a reactive diketone system, serves as a fertile ground for the development of novel therapeutic agents. The substitution pattern on the aromatic ring of the isatin core plays a pivotal role in modulating its pharmacological profile, influencing factors such as potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet promising derivative: 4,6-dimethylisatin. The introduction of two methyl groups at the 4 and 6 positions of the indole ring imparts a unique electronic and steric character to the molecule, offering distinct opportunities for drug design and discovery.

This technical guide provides a comprehensive overview of 4,6-dimethylisatin, encompassing its chemical structure and IUPAC nomenclature, a detailed exploration of its synthesis via the Sandmeyer reaction, its spectroscopic signature, and a discussion of its potential applications in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and IUPAC Name

4,6-Dimethylisatin is a substituted derivative of isatin. Its chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrole ring. The pyrrole ring contains a nitrogen atom at position 1 and two carbonyl groups at positions 2 and 3. The benzene ring is substituted with two methyl groups at positions 4 and 6.

-

IUPAC Name: 4,6-dimethyl-1H-indole-2,3-dione

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

The presence of the electron-donating methyl groups at the 4 and 6 positions influences the electron density distribution within the aromatic ring, which can, in turn, affect the reactivity of the carbonyl groups and the overall biological activity of the molecule.

Synthesis of 4,6-Dimethylisatin: The Sandmeyer Approach

The most established and widely utilized method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis. This classical approach provides a reliable route to 4,6-dimethylisatin starting from the corresponding aniline, 3,5-dimethylaniline. The synthesis proceeds in two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Synthesis Pathway Overview

The synthesis of 4,6-dimethylisatin from 3,5-dimethylaniline is a two-step process. The first step involves the reaction of 3,5-dimethylaniline with chloral hydrate and hydroxylamine to form the intermediate, N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide. In the second step, this intermediate undergoes an intramolecular cyclization reaction in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4,6-dimethylisatin.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dimethyl-1H-indole-2,3-dione (CAS Number: 49820-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dimethyl-1H-indole-2,3-dione, also known as 4,6-dimethylisatin, is a derivative of the indole-2,3-dione (isatin) heterocyclic scaffold.[1] This compound, identified by the CAS number 49820-06-6, possesses a unique molecular architecture characterized by a bicyclic indole structure with two methyl groups at the 4 and 6 positions of the indole ring.[1] These methyl substituents significantly influence its electronic properties and steric environment, contributing to its distinct chemical behavior and making it a compound of interest in various scientific domains.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.[1]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 49820-06-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [1][5] |

| Molecular Weight | 175.18 g/mol | [1] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Orange to red crystalline solid | [1] |

| Melting Point | Not explicitly stated for this specific compound, but isatin derivatives typically have high melting points. | |

| pKa | The NH group in isatin derivatives generally has a pKa in the range of 10-11, indicating weak acidity. | [1] |

Molecular Structure and Reactivity

The structure of this compound consists of a planar, bicyclic system comprising a benzene ring fused to a five-membered pyrrole ring.[1] The presence of two carbonyl groups at the 2 and 3 positions of the pyrrole ring, along with the electron-donating methyl groups on the benzene ring, dictates its reactivity.[1]

Caption: Molecular structure of this compound.

The key reactive sites and expected transformations include:

-

Electrophilic Aromatic Substitution: The electron-rich benzene ring, activated by the two methyl groups, is susceptible to electrophilic attack. The directing effects of the existing substituents will govern the position of further functionalization.[1]

-

Condensation Reactions: The carbonyl group at the 3-position is particularly reactive towards various nucleophiles, leading to the formation of a wide array of derivatives.[1]

-

Oxidation and Reduction: The diketone functionality can be selectively oxidized or reduced to yield other indole derivatives with modified electronic and biological properties.[1]

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or other modifications at this position.[1]

Synthesis

The synthesis of this compound typically involves the cyclization of an appropriate aniline precursor. One common strategy is the Sandmeyer isatin synthesis, which proceeds through an isonitrosoacetanilide intermediate. The methyl groups on the starting aniline direct the regioselectivity of the cyclization reaction.[1]

Caption: A generalized synthetic pathway to this compound.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[7]

Determination of Solubility

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, ethyl acetate, and hexane.

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[8]

-

Observation: The solubility is determined by visual inspection. A compound is considered soluble if it forms a clear, homogenous solution with no visible solid particles.[8] The results can be qualitatively described as soluble, partially soluble, or insoluble.

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[1] Its derivatives have been investigated for a range of biological activities, including potential applications in pharmaceuticals as antimicrobial and anticancer agents.[1] One study explored its potential as a weak inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme of interest in cancer and inflammatory disease research.[1] Furthermore, its unique chemical properties make it a candidate for research in the development of novel materials.[1]

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. Its versatile reactivity and potential for biological activity make it a subject of ongoing interest for researchers in both academic and industrial settings. This guide provides a foundational understanding of its key characteristics to support further investigation and application of this intriguing molecule.

References

Sources

- 1. Buy this compound | 49820-06-6 [smolecule.com]

- 2. CAS No. 49820-06-6 Specifications | Ambeed [ambeed.com]

- 3. aifchem.com [aifchem.com]

- 4. This compound | C10H9NO2 | CID 2386161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 49820-06-6 [chemicalbook.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.ws [chem.ws]

Molecular weight and formula of 4,6-dimethyl-1H-indole-2,3-dione

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4,6-dimethyl-1H-indole-2,3-dione, a derivative of the isatin family. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Data

This compound is an organic compound featuring a bicyclic indole structure with two methyl groups substituted on the benzene ring and two carbonyl groups at positions 2 and 3 of the pyrrole ring.[1] Its chemical and physical properties are summarized below.

| Property | Data |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4,6-Dimethylisatin, 4,6-Dimethylindoline-2,3-dione |

| CAS Number | 49820-06-6[2] |

| Melting Point | 244-248°C[1] |

Spectroscopic and Analytical Data

The structural features of this compound can be confirmed through various spectroscopic methods. The following table summarizes key analytical data characteristic of this molecule.

| Analytical Method | Characteristic Data |

| ¹H NMR Spectroscopy | The NH proton typically appears as a singlet between δ 10.5-11.5 ppm.[1] Aromatic protons are observed in the δ 6.5-7.8 ppm region.[1] The two methyl groups would present as singlets in the aliphatic region. |

| ¹³C NMR Spectroscopy | The carbonyl carbons (C=O) are highly deshielded, appearing at approximately δ 183 ppm and δ 158 ppm.[3] Aromatic carbons appear in the δ 110-152 ppm range, and the methyl carbons appear at the most upfield shifts.[3] |

| Infrared (IR) Spectroscopy | Key absorption bands include N-H stretching vibrations around 3200 cm⁻¹.[1] Two distinct carbonyl (C=O) stretching bands are observed: a ketone carbonyl stretch around 1740 cm⁻¹ and an amide carbonyl stretch around 1620 cm⁻¹.[1] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at an m/z of approximately 175.18.[1] |

| UV-Visible Spectroscopy | Exhibits absorption maxima in the 250-350 nm range, corresponding to π→π* transitions within the conjugated aromatic system.[1] |

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 3,5-dimethylaniline.

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

-

Materials: 3,5-dimethylaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated hydrochloric acid, sodium sulfate, water, ethanol.

-

Procedure:

-

Dissolve 3,5-dimethylaniline in water containing concentrated hydrochloric acid.

-

In a separate flask, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

-

Heat the aniline solution and add the chloral hydrate/hydroxylamine solution.

-

Reflux the mixture for a short period until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to allow the isonitrosoacetanilide intermediate to precipitate.

-

Filter the precipitate, wash with water, and dry.

-

Step 2: Cyclization to this compound

-

Materials: Isonitrosoacetanilide intermediate from Step 1, concentrated sulfuric acid.

-

Procedure:

-

Slowly add the dried isonitrosoacetanilide intermediate to pre-warmed concentrated sulfuric acid with stirring.

-

Maintain the temperature until the cyclization reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Filter the crude product, wash thoroughly with cold water to remove excess acid, and dry.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

Characterization: The final product should be characterized by melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Below is a generalized workflow for the synthesis and analysis of this compound.

References

Spectroscopic Profile of 4,6-dimethylisatin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,6-dimethylisatin (4,6-dimethyl-1H-indole-2,3-dione), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental spectra for this specific isomer are not widely published, this document synthesizes predicted data based on established principles and comparative analysis with closely related isatin analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the structural features of 4,6-dimethylisatin through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 4,6-dimethylisatin

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The strategic placement of substituents on the isatin core can significantly modulate its physicochemical properties and biological efficacy. 4,6-dimethylisatin, with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , is a structurally intriguing analog.[1][2] The introduction of methyl groups at the 4- and 6-positions of the aromatic ring is expected to influence its electronic distribution, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.

Accurate spectroscopic characterization is the cornerstone of chemical research, enabling unambiguous structure elucidation and quality control. This guide delves into the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of 4,6-dimethylisatin, providing a robust framework for its identification and further investigation.

Molecular Structure and Spectroscopic Correlation

The structural features of 4,6-dimethylisatin are directly correlated with its spectroscopic output. The molecule comprises a bicyclic system with an aromatic benzene ring fused to a five-membered pyrrolidone ring containing two carbonyl groups (an α-keto-amide). The two methyl groups are situated on the benzene ring.

Figure 1: Chemical Structure of 4,6-dimethylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted NMR data for 4,6-dimethylisatin in a common solvent like DMSO-d₆ are presented below. These predictions are based on the analysis of isatin and its methylated analogs.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

Table 1: Predicted ¹H NMR Data for 4,6-dimethylisatin in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.1 | Singlet (broad) | 1H | N-H | The acidic amide proton typically appears as a broad singlet in the downfield region. |

| ~7.1 | Singlet | 1H | H-5 | Aromatic proton, expected to be a singlet due to the adjacent methyl groups. |

| ~6.9 | Singlet | 1H | H-7 | Aromatic proton, appearing as a singlet. |

| ~2.4 | Singlet | 3H | C4-CH₃ | Protons of the methyl group at position 4. |

| ~2.3 | Singlet | 3H | C6-CH₃ | Protons of the methyl group at position 6. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity 4,6-dimethylisatin in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number and types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4,6-dimethylisatin in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~184 | C-2 (C=O) | The α-keto carbonyl carbon, typically deshielded. |

| ~159 | C-3 (C=O) | The amide carbonyl carbon. |

| ~150 | C-7a | Quaternary aromatic carbon adjacent to the nitrogen. |

| ~140 | C-4 | Aromatic carbon bearing a methyl group. |

| ~138 | C-6 | Aromatic carbon bearing a methyl group. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~118 | C-3a | Quaternary aromatic carbon at the ring junction. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~21 | C4-CH₃ | Methyl carbon at position 4. |

| ~18 | C6-CH₃ | Methyl carbon at position 6. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize the same high-resolution NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Figure 2: General workflow for NMR analysis of 4,6-dimethylisatin.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4,6-dimethylisatin is expected to be characterized by strong absorptions from the carbonyl groups and vibrations associated with the aromatic ring and the N-H bond.

Table 3: Predicted IR Absorption Bands for 4,6-dimethylisatin

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3200 | Medium, Broad | N-H Stretch | Typical for the amide N-H group, often broadened due to hydrogen bonding. |

| ~3100-3000 | Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2950-2850 | Weak | Aliphatic C-H Stretch | From the methyl groups. |

| ~1750 | Strong | C=O Stretch (α-Keto) | The C-2 carbonyl group. |

| ~1730 | Strong | C=O Stretch (Amide) | The C-3 lactam carbonyl group. |

| ~1620 | Medium | C=C Stretch (Aromatic) | Vibrations of the benzene ring. |

| ~1470 | Medium | C-H Bend (Aliphatic) | Bending vibrations of the methyl groups. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 4,6-dimethylisatin with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and annotate the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 4,6-dimethylisatin

| m/z (mass-to-charge ratio) | Ion | Rationale for Formation |

| 175 | [M]⁺˙ | Molecular ion peak, corresponding to the molecular weight of 4,6-dimethylisatin. |

| 147 | [M - CO]⁺˙ | Loss of a carbonyl group (carbon monoxide) from the molecular ion, a common fragmentation pathway for isatins. |

| 119 | [M - 2CO]⁺˙ | Subsequent loss of the second carbonyl group. |

| 118 | [M - CO - HCN]⁺ | Loss of hydrogen cyanide from the [M - CO]⁺˙ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Sources

Crystal structure of 4,6-dimethyl-1H-indole-2,3-dione

An In-Depth Technical Guide to the Crystal Structure of 4,6-dimethyl-1H-indole-2,3-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical properties of this compound, a significant member of the isatin family of heterocyclic compounds. Isatins are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the established synthesis protocols for this specific derivative, outlines the standard experimental workflow for its single-crystal X-ray diffraction analysis, and presents an in-depth discussion of its anticipated molecular geometry and intermolecular interactions based on crystallographic data from closely related analogues.[3] While a complete, publicly deposited crystal structure for the title compound is not available at the time of this writing, this guide synthesizes existing knowledge to provide a robust predictive framework for researchers. The guide also touches upon the known biological context, including its investigation as a potential enzyme inhibitor, to highlight the importance of its structural elucidation for future drug development initiatives.[3]

Introduction to this compound (4,6-Dimethylisatin)

This compound, also known as 4,6-dimethylisatin, is a derivative of the indole-2,3-dione core structure.[3] Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .[4] The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrole ring, featuring two carbonyl groups at positions 2 and 3.[3] The key distinguishing features are the two methyl groups substituted at positions 4 and 6 of the aromatic ring.

The isatin scaffold is of profound interest to medicinal chemists and drug development professionals due to its prevalence in pharmacologically active compounds. Derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anticonvulsant, antibacterial, and anti-inflammatory properties.[5][6][7] The specific placement of the methyl groups in 4,6-dimethylisatin alters its electronic and steric properties, potentially influencing its biological activity and making its precise structural characterization a matter of significant interest.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound is reliably achieved through a well-established route starting from 3,5-dimethylaniline. The causality behind this choice of starting material is the desired substitution pattern on the final isatin product. The reaction proceeds via an electrophilic cyclization mechanism facilitated by the electron-donating nature of the methyl groups on the aniline ring.[3]

Protocol: Synthesis of 4,6-dimethylisatin

-

Step 1: Formation of the Isonitrosoacetanilide Intermediate: 3,5-dimethylaniline is reacted with chloral hydrate and hydroxylamine in an aqueous solution. This condensation reaction forms the critical α-oximinoacetanilide intermediate.

-

Step 2: Acid-Catalyzed Cyclization: The intermediate is treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution (a Wheland-type intermediate is formed), where the oxime group attacks the electron-rich aromatic ring.[3] The methyl groups at the 3 and 5 positions of the aniline starting material direct the cyclization to occur at the correct position to yield the 4,6-dimethyl substituted product.[3]

-

Step 3: Purification: The resulting crude 4,6-dimethylisatin is typically an orange-to-red solid.[3] Purification is achieved through recrystallization from a suitable solvent, such as ethanol or acetic acid, or via column chromatography to yield the pure product.[3]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. For isatin derivatives, slow evaporation is a proven and effective method.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) at a slightly elevated temperature to ensure complete dissolution.

-

Evaporation: The solution is filtered to remove any particulate matter and left in a vial covered with a perforated seal (e.g., Parafilm with pinholes). This allows the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals of suitable size appear, they are carefully harvested from the mother liquor for mounting and analysis. Isatin derivatives typically form characteristic orange to red monoclinic crystals.[3]

Workflow for Crystal Structure Determination

The following diagram outlines the comprehensive, self-validating workflow required to move from a synthesized compound to a fully refined and analyzed crystal structure. This process ensures the highest degree of scientific integrity.

Caption: A standard workflow from synthesis to structural analysis.

Anticipated Molecular and Crystal Structure

While a specific experimental structure is not publicly available, the crystallographic properties of numerous isatin derivatives allow for a highly accurate prediction of the key structural features of this compound.[3]

Molecular Geometry

The core isatin framework is expected to be nearly planar. The bond lengths and angles are dictated by the hybridization of the atoms and the delocalization of electrons within the bicyclic system. Based on data from analogous structures, the key geometric parameters can be summarized as follows.[3]

| Parameter | Atom Pair/Triplet | Expected Value | Rationale |

| Bond Length | C2=O1 | ~1.22 Å | Amide carbonyl, exhibits resonance, leading to a slightly longer bond.[3] |

| Bond Length | C3=O2 | ~1.21 Å | Ketone carbonyl, shorter and more characteristic of a pure double bond.[3] |

| Bond Length | Aromatic C-C | ~1.39 Å | Typical bond length for an aromatic benzene ring.[3] |

| Bond Angle | C-N-C (Pyrrole ring) | ~110-112° | Consistent with sp² hybridized nitrogen in a five-membered ring. |

| Bond Angle | C-C(O)-C | ~120-125° | Reflects the sp² hybridization of the carbonyl carbons. |

Intermolecular Interactions and Crystal Packing

The crystal lattice of this compound is expected to be stabilized by a network of intermolecular interactions, which are crucial for determining the solid-state properties of the material. The primary interaction is predicted to be hydrogen bonding.

-

N-H···O Hydrogen Bonding: The most significant interaction is the hydrogen bond formed between the amide proton (N1-H) of one molecule and the carbonyl oxygen (likely the more accessible C2=O) of an adjacent molecule. This interaction typically leads to the formation of chains or dimers, which are fundamental packing motifs in isatin crystals.[3]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or methyl C-H groups and carbonyl oxygens, are also expected to contribute to the overall stability of the crystal packing.

-

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one molecule interacts with another, further stabilizing the lattice.

The following diagram illustrates the principal hydrogen bonding motif anticipated in the crystal structure.

Caption: A conceptual diagram of the primary intermolecular interaction.

Biological Context and Significance

The scientific impetus for determining the precise crystal structure of this compound stems from the broad biological relevance of the isatin family.[6]

-

General Activity of Isatins: Isatin derivatives are known to possess a wide range of pharmacological properties, making them valuable starting points for drug discovery programs.[1][5]

-

Specific Activity of 4,6-dimethylisatin: Research has shown that this compound exhibits weak inhibitory activity against indoleamine 2,3-dioxygenase (IDO).[3] IDO is an enzyme that plays a role in immune tolerance and is a target of interest in the fields of oncology and inflammatory diseases.[3]

A definitive crystal structure is indispensable for advancing this research. It would provide the precise 3D coordinates necessary for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how the specific positions of the methyl groups influence binding affinity.

-

Computational Modeling: Performing accurate molecular docking simulations to predict the binding mode of the inhibitor within the active site of the IDO enzyme.

-

Rational Drug Design: Guiding the synthesis of new, more potent, and selective analogues by modifying the isatin scaffold based on its known solid-state conformation.

Conclusion

This compound is a compound of significant scientific interest due to its isatin core and potential as a modulator of biological targets like IDO. This guide has detailed the established methods for its synthesis and crystallization and has provided a robust, evidence-based prediction of its molecular geometry and the intermolecular forces that govern its crystal packing. The elucidation of its precise crystal structure through single-crystal X-ray diffraction is a critical next step. Such data would provide invaluable insights for the fields of crystallography, medicinal chemistry, and materials science, and would accelerate the rational design of novel therapeutics based on this versatile molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 49820-06-6 [smolecule.com]

- 4. This compound | C10H9NO2 | CID 2386161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Solubility profile of 4,6-dimethylisatin in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4,6-dimethylisatin (also known as 4,6-dimethyl-1H-indole-2,3-dione). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment of its solubility in various common solvents, based on the behavior of structurally similar isatin derivatives. Furthermore, this guide furnishes a detailed, generalized experimental protocol for determining the thermodynamic solubility of compounds like 4,6-dimethylisatin, enabling researchers to generate precise quantitative data. This document is intended to be a valuable resource for scientists and professionals engaged in the research and development of pharmaceuticals and other chemical entities involving 4,6-dimethylisatin.

Introduction

4,6-dimethylisatin is a derivative of isatin, a bicyclic organic compound containing an indole core. The isatin scaffold is a prominent structural motif in a multitude of biologically active compounds and pharmaceutical agents. The solubility of a compound is a critical physicochemical property that profoundly influences its biological activity, bioavailability, and suitability for various applications in drug discovery and development. Understanding the solubility profile of 4,6-dimethylisatin is therefore essential for its effective utilization in research and formulation.

This guide summarizes the known qualitative solubility characteristics of 4,6-dimethylisatin and provides a robust framework for its experimental solubility determination.

Qualitative Solubility Profile of 4,6-dimethylisatin

A summary of the expected solubility of 4,6-dimethylisatin in different classes of solvents is presented in Table 1.

Table 1: Qualitative Solubility Profile of 4,6-dimethylisatin

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water | Low | The presence of the nonpolar aromatic ring and methyl groups generally leads to poor water solubility for isatin derivatives. The estimated solubility for isatin derivatives in water is approximately 1.9 g/L at 20°C[1]. |

| Polar Protic | Methanol, Ethanol | Good | The hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, interacting favorably with the carbonyl and N-H groups of the isatin core[1]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functionalities of the 4,6-dimethylisatin molecule[1]. |

| Halogenated | Dichloromethane (DCM) | Moderate | The polarizable nature of the C-Cl bonds allows for dipole-dipole interactions with the polar groups of the solute. |

| Non-polar | Toluene, Hexane | Poor | The significant difference in polarity between the largely polar 4,6-dimethylisatin and non-polar solvents results in weak solute-solvent interactions[1]. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative solubility data for 4,6-dimethylisatin, a standardized experimental method such as the shake-flask method is recommended. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

4,6-dimethylisatin (solid)

-

Selected solvents of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The general workflow for determining the thermodynamic solubility of 4,6-dimethylisatin is depicted in the following diagram.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of 4,6-dimethylisatin that is in excess of its expected solubility and place it into a sealed vial.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to prevent any solid particles from being included in the analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of 4,6-dimethylisatin of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Calculation:

-

Determine the concentration of 4,6-dimethylisatin in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of 4,6-dimethylisatin in the tested solvent at the specified temperature.

-

Conclusion

While specific quantitative solubility data for 4,6-dimethylisatin is not extensively documented in the public domain, its solubility profile can be qualitatively inferred from the behavior of related isatin compounds. It is anticipated to exhibit low solubility in water and non-polar organic solvents, and good solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for thermodynamic solubility determination provided in this guide offers a robust methodology to generate this critical data. The generation of such data will be invaluable for the future development and application of 4,6-dimethylisatin.

References

In-Depth Technical Guide: Thermal Stability and Melting Point of 4,6-dimethyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dimethyl-1H-indole-2,3-dione, also known as 4,6-dimethylisatin, is a substituted derivative of isatin, a bicyclic indole compound. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. A crucial aspect of the physicochemical characterization of any active pharmaceutical ingredient (API) is the determination of its thermal stability and melting point. These parameters are critical for drug development, influencing formulation, storage, and manufacturing processes. This guide provides a comprehensive overview of the thermal properties of this compound, detailed experimental protocols for their determination, and its role as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Physicochemical Properties

This compound is a solid organic compound with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 49820-06-6 |

| IUPAC Name | This compound |

Thermal Properties: Melting Point and Stability

The thermal behavior of this compound is a key indicator of its purity and stability under thermal stress.

Quantitative Data

The melting point and thermal stability data for this compound are summarized in the table below.

| Parameter | Value | Notes |

| Melting Point | 244-248 °C | Sharp melting range indicates high purity. |

| Thermal Stability | Stable up to 200-208 °C | Based on data for related dimethyl isatin derivatives. |

| Initial Mass Loss | ~230-235 °C | Onset of thermal decomposition. |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and thermal stability of this compound.

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability and decomposition temperatures.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina, platinum)

-

This compound

-

Inert gas (e.g., Nitrogen) and/or air/Oxygen

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed into a TGA sample pan.

-

Instrument Setup: The sample pan is placed onto the TGA balance. The instrument is programmed with the desired temperature profile and atmosphere. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.

-

Data Acquisition: The TGA software records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and other thermal transitions.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

DSC sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

-

This compound

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan. The pan is hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a temperature profile, which typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting range, and a final isothermal period. The experiment is run under a continuous flow of an inert gas.

-

Data Acquisition: The DSC software records the differential heat flow as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed. The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm. The area under the melting peak can be integrated to determine the heat of fusion.

Biological Context: Inhibition of CDK2 Signaling Pathway

Isatin derivatives are recognized as a significant class of inhibitors for Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key enzyme in the regulation of the cell cycle, and its overexpression is implicated in the development of various cancers. This compound, as a member of this family, is predicted to act as a competitive inhibitor of CDK2, binding to its ATP-binding site. This inhibition disrupts the normal cell cycle progression, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of this compound.

Biological activity of substituted isatin derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Isatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a highly valued heterocyclic scaffold in medicinal chemistry, first isolated from the plant Isatis tinctoria.[1] It is also an endogenous compound found in human tissues and fluids, acting as a metabolite of tryptophan.[2][3] The isatin core is considered a "privileged structure" due to its ability to bind to various biological targets, enabling the development of derivatives with a wide spectrum of pharmacological activities.[1][4] The synthetic versatility of the isatin molecule, particularly at the N-1, C-3, and C-5 positions of the indole ring, allows for extensive structural modifications, leading to a vast library of compounds.[5] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents, making them a focal point of intensive research in drug discovery.[1][5] This guide provides a comprehensive overview of the key biological activities of substituted isatin derivatives, detailing their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Isatin derivatives have emerged as a promising class of antineoplastic agents, with some compounds advancing to preclinical and clinical trials.[2] The FDA approval of sunitinib malate, an oxindole derivative, for treating renal carcinoma and gastrointestinal stromal tumors highlights the therapeutic potential of this scaffold.[6] Their anticancer effects are mediated through diverse mechanisms of action, including the inhibition of critical cellular processes and the induction of programmed cell death.

Mechanisms of Action:

-

Kinase Inhibition: Many isatin derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[6] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and STAT-3, which are often dysregulated in cancer.[7][8] By blocking these signaling pathways, these derivatives can halt tumor growth and metastasis.[8]

-

Induction of Apoptosis: A primary mechanism for the anticancer activity of isatin derivatives is the induction of apoptosis (programmed cell death).[7] This is often achieved through the modulation of the Bcl-2 family of proteins, activation of executioner caspases (like caspase-3 and -7), and the generation of reactive oxygen species (ROS) that cause oxidative damage to cancer cells.[2][7][9][10]

-

Tubulin Polymerization Inhibition: Certain isatin hybrids, such as those linked to coumarin, can inhibit the polymerization of tubulin.[8] This disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.[6][8]

-

Protease Inhibition & Other Mechanisms: Other reported mechanisms include the modulation of proteases and the inhibition of translation initiation, further contributing to their broad anticancer profile.[6]

Apoptosis Induction Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway, highlighting key proteins that can be targeted by isatin derivatives to induce cancer cell death.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4,6-Dimethylisatin: A Technical Guide

Disclaimer: Direct experimental data on the biological activities and therapeutic targets of 4,6-dimethylisatin is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential therapeutic targets of 4,6-dimethylisatin based on extensive research on the isatin scaffold and its other substituted derivatives, including various dimethylated isomers. The information presented herein is intended to guide future research and drug development efforts for this specific compound.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4][5][6] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The isatin core can be readily modified at various positions, allowing for the synthesis of a diverse library of compounds with tailored pharmacological profiles. Methyl substitutions on the aromatic ring, in particular, have been explored to enhance the therapeutic efficacy of isatin derivatives. This document focuses on the potential therapeutic targets of 4,6-dimethylisatin, extrapolating from the known mechanisms of action of structurally related isatin compounds.

Potential Anticancer Mechanisms of Action

Isatin derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis. The primary potential therapeutic targets for 4,6-dimethylisatin in the context of cancer are detailed below.

Kinase Inhibition

A prominent mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4][6][7]

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[1][2][4][8] Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation. The interaction with the CDK2 protein is a key area of investigation for isatin-based compounds.[1][2]

-

Receptor Tyrosine Kinases (RTKs): Several isatin derivatives function as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][9][10] By inhibiting VEGFR2, these compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Sunitinib, an FDA-approved anticancer drug, is a notable example of an isatin-based RTK inhibitor.[2][6]

-

Other Kinases: The isatin scaffold has been shown to have inhibitory activity against a range of other kinases, including Glycogen Synthase Kinase-3 (GSK-3β) and members of the MAPK and PI3K/AKT signaling pathways.[6][7]

Induction of Apoptosis

Inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Isatin derivatives have been demonstrated to trigger apoptosis in cancer cells through various mechanisms.[4][7][11]

-

Caspase Activation: Many isatin compounds induce apoptosis by activating the caspase cascade, a family of proteases that execute the apoptotic process.[4][7]

-

Modulation of Bcl-2 Family Proteins: Isatin derivatives can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. They can suppress the expression of anti-apoptotic proteins like Bcl-2, leading to the initiation of the apoptotic cascade.[4][7]

-

Generation of Reactive Oxygen Species (ROS): Some isatin derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[1][2]

Other Anticancer Mechanisms

-

Tubulin Polymerization Inhibition: Certain isatin hybrids have been found to inhibit tubulin polymerization, a process essential for cell division, leading to mitotic arrest and cancer cell death.[4][7]

-

Topoisomerase II Inhibition: Inhibition of topoisomerase II, an enzyme involved in DNA replication and repair, is another mechanism through which some isatin derivatives exert their cytotoxic effects.[2]

Quantitative Data on Isatin Derivatives

The following table summarizes the in vitro anticancer activity of various substituted isatin derivatives against a range of cancer cell lines. This data provides a reference for the potential potency of 4,6-dimethylisatin.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Multi-substituted Isatin Derivative (4l) | K562 (Leukemia) | 1.75 | [12][13] |

| HepG2 (Hepatocellular Carcinoma) | 3.20 | [12][13] | |

| HT-29 (Colon Carcinoma) | 4.17 | [12][13] | |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various Cancer Cell Lines | 4–13 | [1][2] |

| Isatin-based VEGFR-2 Inhibitor (13) | Caco-2 (Colon Carcinoma) | 9.3 | [13] |

| Isatin-based VEGFR-2 Inhibitor (14) | Caco-2 (Colon Carcinoma) | 5.7 | [13] |

| Isatin-triazole hydrazone (V) | Breast & Prostate Cancer Cells | ~1–5 (Tubulin Inhibition) | [13] |

| 5-substituted Isatin Derivative | HepG2 (Hepatocellular Carcinoma) | 6.99 | [5] |

| C-3 Modified Isatin Derivative | Jurkat T lymphocytes | 0.03 | [5] |

| Isatin-fluoroquinazolinone hybrid (31) | MCF-7 (Breast Cancer) | 0.35 | [3] |

| 1H-1,2,3-triazole-tethered isatin-steroidal hybrid (17) | SH-SY5Y (Neuroblastoma) | 4.06 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of the therapeutic potential of novel compounds. Below are generalized protocols for key experiments commonly used to assess the anticancer activity of isatin derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4,6-dimethylisatin) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP.

-

Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify the amount of ATP remaining after the reaction.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis in cells treated with a compound.

-

Cell Treatment: Treat cancer cells with the test compound for a specified period.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways targeted by 4,6-dimethylisatin and a typical experimental workflow for its evaluation.

Caption: Potential molecular targets and cellular effects of 4,6-dimethylisatin.

Caption: A typical workflow for the preclinical evaluation of 4,6-dimethylisatin.

Conclusion and Future Directions

While specific data for 4,6-dimethylisatin is currently lacking, the extensive research on the isatin scaffold strongly suggests its potential as a promising candidate for anticancer drug development. The primary therapeutic targets are likely to be protein kinases (such as CDK2 and VEGFR2) and key regulators of apoptosis. Future research should focus on the synthesis and in vitro evaluation of 4,6-dimethylisatin against a panel of cancer cell lines to determine its cytotoxic potency. Positive findings would warrant in-depth mechanistic studies to elucidate its precise molecular targets and signaling pathways, followed by preclinical in vivo studies to assess its therapeutic efficacy and safety profile.

References

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scielo.br [scielo.br]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2,3-dione: Synthesis, Characterization, and Applications

Abstract